molecular formula C9H15ClO B3430512 2-Cycloheptylacetyl chloride CAS No. 84676-49-3

2-Cycloheptylacetyl chloride

Cat. No.: B3430512
CAS No.: 84676-49-3
M. Wt: 174.67 g/mol
InChI Key: CHPJSVKYSRTQQO-UHFFFAOYSA-N
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Description

2-Cycloheptylacetyl chloride is an organic compound with the molecular formula C₉H₁₅ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of various derivatives through substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cycloheptylacetyl chloride can be synthesized through the reaction of cycloheptanone with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the cycloheptanone is treated with thionyl chloride, resulting in the formation of this compound and sulfur dioxide (SO₂) as a byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize the formation of byproducts. The use of catalysts and controlled temperature conditions are common practices to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptylacetyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-Cycloheptylacetic acid and hydrochloric acid.

    Reduction: It can be reduced to 2-Cycloheptylethanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a common reducing agent for converting this compound to 2-Cycloheptylethanol.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    2-Cycloheptylacetic Acid: Formed through hydrolysis.

    2-Cycloheptylethanol: Formed through reduction.

Scientific Research Applications

2-Cycloheptylacetyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules, which are used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Cycloheptylacetyl chloride primarily involves its reactivity towards nucleophiles. The compound’s acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A precursor in the synthesis of 2-Cycloheptylacetyl chloride.

    Cycloheptylamine: A related compound with an amine group instead of an acyl chloride group.

    Cycloheptylacetate: An ester derivative of cycloheptane.

Uniqueness

This compound is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in organic synthesis. This distinguishes it from similar compounds like cycloheptanone and cycloheptylamine, which lack the acyl chloride group and, consequently, the same level of reactivity.

Properties

IUPAC Name

2-cycloheptylacetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO/c10-9(11)7-8-5-3-1-2-4-6-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPJSVKYSRTQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310891
Record name Cycloheptaneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84676-49-3
Record name Cycloheptaneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84676-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptaneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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